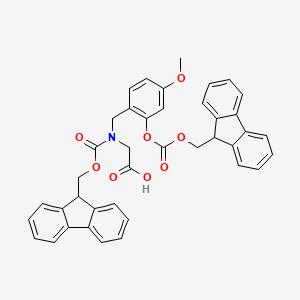

Fmoc-(Fmoc-Hmb)-Gly-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of “Fmoc-(Fmoc-Hmb)-Gly-OH” involves Fmoc-solid phase peptide synthesis . The use of piperazine as an N-deprotection reagent has been found to minimize base-induced side reactions in this synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C40H33NO8.Chemical Reactions Analysis

In the Fmoc-solid phase synthesis of sensitive sequences, base-induced aspartimide (cyclic imide) and subsequent base adduct formation are serious side reactions . The use of piperazine as an N-deprotection reagent has been found to minimize these side reactions .科学研究应用

Fmoc-(Fmoc-Hmb)-Gly-OH 已用于聚集倾向性疏水肽的合成中。其掺入增加了肽在纯化过程中的溶解度,并促进了质谱分析(Wahlström, Planstedt, & Undén, 2008)。

该化合物有助于解决基于 Fmoc 的固相肽合成 (SPPS) 中的天冬酰亚胺问题。已经表明,使用 Hmb 骨架保护可以显着减少天冬酰亚胺和相关副产物的形成(Mergler, Dick, Sax, Weiler, & Vorherr, 2003)。

This compound 也用于提高困难和容易发生天冬酰亚胺的序列的 Fmoc SPPS 中的合成效率。它破坏了肽组装过程中的二级结构形成,从而导致更好的反应动力学和更高的粗产物收率(Cardona, Eberle, Barthélémy, Beythien, Doerner, Schneeberger, Keyte, & White, 2008)。

该化合物已用于合成与阿尔茨海默病相关的肽 A beta(1-40),其中它有助于简化疏水残基的掺入并影响肽的溶液结构(Clippingdale, Măcriș, Wade, & Barrow, 1999)。

在其他研究中,this compound 已被用于防止天冬酰亚胺的形成和特定肽序列中的相关副产物。事实证明,它在提供骨架酰胺保护方面是有效的(Röder, Henklein, Weisshoff, Mügge, Pätzel, Schubert, Carpino, & Henklein, 2010)。

安全和危害

未来方向

“Fmoc-(Fmoc-Hmb)-Gly-OH” is used in the synthesis of peptides, which have diverse applications in biology, biomedicine, drug discovery, and many other fields . The use of “this compound” in the synthesis of difficult purine-rich PNA sequences provides a novel and straightforward strategy for facile solid-phase synthesis .

作用机制

Target of Action

Fmoc-(Fmoc-Hmb)-Gly-OH is a modified amino acid used in the field of peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of these chains, contributing to the overall structure and function of the resulting peptide .

Mode of Action

The compound interacts with its targets through a process known as solid phase peptide synthesis (SPPS) . In this process, the Fmoc group acts as a temporary protecting group for the amino acid, preventing unwanted reactions during the synthesis . Once the amino acid is incorporated into the peptide chain, the Fmoc group is removed, allowing the next amino acid to be added .

Biochemical Pathways

The main biochemical pathway involved in the action of this compound is the peptide synthesis pathway. This compound, like other Fmoc-modified amino acids, contributes to the self-assembly features of the peptide chains . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, affecting the overall structure and function of the peptides .

属性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H33NO8/c1-46-26-19-18-25(37(20-26)49-40(45)48-24-36-33-16-8-4-12-29(33)30-13-5-9-17-34(30)36)21-41(22-38(42)43)39(44)47-23-35-31-14-6-2-10-27(31)28-11-3-7-15-32(28)35/h2-20,35-36H,21-24H2,1H3,(H,42,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNVZXPLIIKRSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H33NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What challenges arise during the solid-phase synthesis of glycine-rich peptides, and how does Fmoc-(Fmoc-Hmb)-Gly-OH help overcome them?

A: Glycine-rich peptides often exhibit a high tendency to form β-sheet structures even during synthesis, leading to incomplete aminoacylation reactions on the resin. [] This poses a significant obstacle to achieving satisfactory yields. The research by Cordeiro et al. demonstrated that utilizing this compound, in conjunction with CLEAR amide resin and lithium chloride, successfully inhibited the premature formation of β-sheets during the synthesis of a glycine-rich acanthoscurrin fragment. [] While the exact mechanism remains unclear, it is likely that the bulky 2-hydroxy-4-methoxybenzyl (Hmb) group on the this compound disrupts the formation of ordered β-sheet structures, allowing for more efficient coupling reactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)